Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate
CAS No.: 30602-82-5
Cat. No.: VC3931213
Molecular Formula: C19H36O4
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate - 30602-82-5](/images/structure/VC3931213.png)
Specification
CAS No. | 30602-82-5 |
---|---|
Molecular Formula | C19H36O4 |
Molecular Weight | 328.5 g/mol |
IUPAC Name | methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate |
Standard InChI | InChI=1S/C19H36O4/c1-3-4-5-9-12-16(20)15-18-17(23-18)13-10-7-6-8-11-14-19(21)22-2/h16-18,20H,3-15H2,1-2H3 |
Standard InChI Key | JTZNGIXLOGCDSA-UHFFFAOYSA-N |
SMILES | CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O |
Canonical SMILES | CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate is C₁₉H₃₆O₄, with a molecular weight of 328.5 g/mol. Its IUPAC name, methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate, reflects the presence of:
-
A methyl ester group at the terminal carboxylate position.
-
An oxirane (epoxide) ring embedded within the carbon backbone.
-
A 2-hydroxyoctyl substituent attached to the epoxide ring.
The compound’s canonical SMILES (CCCCCCC(CC1C(O1)CCCCCCCC(=O)OC)O) and InChI key (JTZNGIXLOGCDSA-UHFFFAOYSA-N) provide precise descriptors for its stereochemical configuration. Computational models suggest that the hydroxyl group and epoxide ring create polar regions within an otherwise hydrophobic structure, influencing solubility and reactivity.
Synthesis and Chemical Reactivity
Synthetic Pathways
While detailed synthetic protocols remain proprietary, retrosynthetic analysis indicates two plausible routes:
-
Epoxidation of Unsaturated Precursors: A linoleic acid derivative could undergo epoxidation using peracids (e.g., meta-chloroperbenzoic acid) to form the oxirane ring, followed by esterification with methanol.
-
Hydroxylation of Epoxidized Esters: Direct functionalization of pre-epoxidized methyl octanoate via hydroxylation at the specified carbon position.
Key challenges include regioselective epoxidation and avoiding ring-opening reactions during esterification. Industrial-scale production likely employs continuous-flow reactors to enhance yield and purity.
Reactivity Profile
The compound’s reactivity centers on its epoxide and hydroxyl groups:
-
Epoxide Ring-Opening: Nucleophilic attack by amines, alcohols, or water under acidic/basic conditions generates diols or ethers. For example, reaction with ethanol produces a vicinal diol derivative.
-
Oxidation: The secondary alcohol moiety can be oxidized to a ketone using Jones reagent or similar oxidants.
-
Ester Hydrolysis: Basic hydrolysis yields the corresponding carboxylic acid, though the epoxide ring may remain intact under mild conditions.
Comparative Analysis with Structural Analogues
Compound Name | CAS Number | Key Differences | Potential Applications |
---|---|---|---|
Methyl 8-(oxiran-2-yl)octanoate | 87321-84-4 | Lacks hydroxyl substituent | Polymer cross-linking agents |
Methyl 9,10-epoxystearate | 7320-37-8 | Shorter carbon chain | Plasticizers, lubricant additives |
The hydroxyl group in Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate enhances hydrogen-bonding capacity compared to analogues, potentially improving compatibility in composite materials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume